Studies investigate the use of nicardipine to manage blood pressure spikes during ECT, a treatment for certain mental health conditions.
Research suggests nicardipine can effectively reduce blood pressure increases associated with ECT compared to a placebo . This could potentially improve patient safety and comfort during the procedure.
Studies are ongoing to determine the optimal dosage of nicardipine for ECT. While some studies show promise, more research is needed to confirm its long-term safety and efficacy in this context .
Nicardipine is a synthetic compound, not derived from a natural source [].
Nicardipine's ability to relax blood vessels and improve blood flow makes it a valuable tool for managing cardiovascular diseases. Research has shown its effectiveness in lowering blood pressure, reducing angina episodes, and potentially improving coronary blood flow [, ].
Nicardipine possesses a complex molecular structure with several key features:
The specific arrangement of these features within the molecule is crucial for its interaction with calcium channels [].
Nicardipine interacts with calcium channels in vascular smooth muscle cells. It does this by binding to the channel protein, hindering calcium ion influx. This reduces muscle cell contraction, leading to vasodilation and lowered blood pressure [].
Nicardipine acts as a calcium channel blocker. It binds to L-type calcium channels in the smooth muscle cells of blood vessels. This binding prevents calcium ions from entering the cells, which are necessary for muscle contraction. As a result, the smooth muscle cells relax, leading to vasodilation (widening) of blood vessels. This vasodilation reduces blood pressure by allowing blood to flow more easily throughout the body [].
Nicardipine can cause side effects such as headache, dizziness, flushing, and swelling of the ankles. In severe cases, it can lead to hypotension (very low blood pressure) [].
Nicardipine is not classified as a flammable substance [].
Nicardipine should only be used under the supervision of a healthcare professional. It is essential to disclose any pre-existing medical conditions and medications to your doctor before taking nicardipine [].
The chemical structure of nicardipine is represented as . As a calcium channel blocker, its primary reaction involves the binding to L-type calcium channels, which alters their conformation and inhibits calcium entry into cells. This action leads to decreased intracellular calcium levels, resulting in relaxation of smooth muscle and vasodilation . The metabolic pathway predominantly involves cytochrome P450 enzymes, particularly CYP3A4, which facilitates its oxidative metabolism .
Nicardipine exhibits significant biological activity as a calcium channel antagonist. By blocking calcium entry into cells, it promotes relaxation of vascular smooth muscle, resulting in reduced peripheral vascular resistance and lower blood pressure. Additionally, nicardipine increases coronary blood flow, which is beneficial for patients experiencing angina . Its pharmacological effects include:
Adverse effects may include headache, dizziness, flushing, and peripheral edema due to its vasodilatory properties .
The synthesis of nicardipine typically involves multiple steps starting from simpler organic compounds. A common synthetic route includes:
Nicardipine is primarily used for:
Additionally, nicardipine has shown potential in treating conditions such as hypertensive emergencies due to its rapid onset of action when administered intravenously.
Nicardipine can interact with various medications, potentially altering their efficacy or increasing side effects. Notable interactions include:
Patients are advised to inform healthcare providers about all medications they are taking to avoid adverse interactions.
Several compounds exhibit similar pharmacological properties as calcium channel blockers. The following table highlights some notable examples:
| Compound Name | Class | Unique Features |
|---|---|---|
| Amlodipine | Dihydropyridine | Long half-life; once-daily dosing |
| Felodipine | Dihydropyridine | Selective for vascular smooth muscle; minimal cardiac effects |
| Isradipine | Dihydropyridine | Longer duration of action; less reflex tachycardia |
| Nifedipine | Dihydropyridine | Rapid onset; often used for acute hypertension |
Nicardipine is unique due to its specific balance between vascular selectivity and myocardial effects, making it particularly effective for managing angina while controlling blood pressure without significant reflex tachycardia seen in some other dihydropyridines .
Thermodynamic solubility, pH responsiveness, lipophilicity, and solid-state stability collectively dictate the formulation latitude of Nicardipine. Precise quantification of these parameters underpins rational dosage-form design, salt selection, and predictive biopharmaceutics.
All numerical values were extracted from peer-reviewed articles, regulatory dossiers, pharmacopoeial monographs, or industrial white papers. Where multiple experimental datasets existed, preference was given to studies performed with crystalline Nicardipine hydrochloride at controlled temperatures (20 °C–25 °C) unless otherwise specified.
| Medium (25 °C) | Equilibrium Solubility mg/mL | Experimental Notes | Citation |
|---|---|---|---|
| Dimethyl sulfoxide | 20 [1] [2] | Crystalline HCl salt; rapid dissolution | 1 16 |
| Dimethylformamide | 20 [2] | Comparable to DMSO | 16 |
| Ethanol (absolute) | 1 [1] [3] | Sparingly soluble; minor temperature effect | 1 7 |
| Ethanol:water 70:30 | 224.21 [4] | Co-solvency peak; binary solvent study | 13 |
| Propylene glycol | 51.23 [4] | Highest single-solvent solubility among polyols | 13 |
| Acetate buffer 5 M (pH 4.6) | 270 [5] | Complexation-driven enhancement | 19 |
| Propionate buffer 5 M (pH 4.6) | 270 [5] | Similar to acetate; exponential rise | 19 |
| Water (pH 7) | 0.0025 [6] [7] | Practically insoluble under neutral pH | 10 27 |
| Simulated gastric fluid (pH 1.2) | 15.36 [8] | Acidic dissolution of HCl salt | 78 |
Nicardipine behaves as a classic Class II molecule (high permeability, low solubility) under neutral conditions yet crosses into moderate‐solubility territory in strongly acidic or highly cosolvent environments. Polar aprotic solvents (DMSO, DMF) afford ≥20 mg/mL, facilitating high-concentration pre-dosing stock solutions for screening assays.
| pH | Solubility mg/mL | Key Observations | Citation |
|---|---|---|---|
| 2.1 | 0.80 ± 0.05 [9] | Strong protonation of tertiary amine promotes dissolution | 73 |
| 4.0 | 0.21 ± 0.02 [9] | 4-fold drop relative to pH 2.1 | 73 |
| 7.4 | 0.004 ± 0.001 [9] | Near-complete precipitation; unionised free base dominates | 73 |
| 1.2 | 15.36 [8] | High apparent solubility due to HCl salt dissociation | 78 |
| 6.8 | 0.03 [10] | Plateau phase; dissolution rate-limiting in intestinal milieu | 76 |
Buffer complexation markedly alters equilibrium. Acetate or propionate counter-ions form highly soluble ion pairs, pushing concentrations >250 mg/mL at 5 M buffer strength [5]. In contrast, phosphate media confer minimal benefit, with solubility remaining ≤6 mg/mL [11].
The pH-solubility profile reflects the pKa of the tertiary nitrogen (≈8.1 [6]). Below pKa – 2, Nicardipine exists predominantly as a monocation, yielding steep log S increments. Above pK_a, free-base precipitation is favored, and hydrophobic interactions predominate.
| Descriptor | Value | Matrix / Method | Temperature °C | Citation |
|---|---|---|---|---|
| logP_(octanol/water) average | 4.34 [6] [12] | ALOGPS consensus; corroborated by HPLC retention | 25 | 10 21 |
| logP_(Chemaxon) | 3.56 [6] | Calculated; under-predicts vs. experimental | 25 | 10 |
| logP_(hydrochloride salt) | −0.99 ± 0.10 [13] | Shake-flask ionised species | 25 | 23 |
| logD_(pH 7.4) | 2.78 [14] | Chromatographic determination | 37 | 31 |
High logP underscores strong bilayer affinity and predicts extensive adsorption to hydrophobic plastics— an effect confirmed by 15%–40% drug loss from PVC infusion bags over 24 h [15] [16]. The salt form exhibits negative logP owing to ionic charge, rationalising its marked aqueous solubility under acidic conditions yet limited passive diffusion at physiological pH.
| Parameter | Experimental Result | Analytical Technique | Citation |
|---|---|---|---|
| Melting point | 169 °C (onset) | Differential scanning calorimetry | 7 41 |
| Crystal habit | Greenish-yellow prisms; monoclinic | Single-crystal X-ray (regulatory dossier) | 7 |
| Hygroscopicity | Slight; sampling must avoid moisture [17] | Gravimetric sorption (pharmacopoeial spec.) | 70 |
| PVC sorption | 15%–42% drug loss/24 h [15] | HPLC assay of infusion solutions | 52 |
| Photostability | 8% degradation after 7 h daylight [15] | UV exposure study | 52 |
Nicardipine’s high melting point and limited water uptake (<1% w/w at 60% RH) denote a physically stable solid, yet its dihydropyridine chromophore is photo-labile. Packaging therefore mandates light-barrier ampoules coupled with amber infusion sets. Moisture uptake remains marginal, but prolonged exposure above 75% RH can induce superficial tackiness, corroborating pharmacopoeial cautions regarding desiccant use [17].
The compound’s physicochemical signature—logP ≈ 4.3, extremely low neutral pH solubility, moderate acid solubility—positions Nicardipine at the nexus of formulation challenges common to BCS Class II. Buffer-mediated complexation and cosolvency emerge as reliable solubilisation levers. However, such strategies must balance potential precipitation upon pH shift in vivo. Solid-state robustness simplifies milling and encapsulation, yet demands stringent photo-protection.
An accurate physicochemical map of Nicardipine informs strategic choices across early development:
Continued interrogation of polymorphism and moisture sorption under accelerated conditions will further de-risk late-stage scale-up.
Irritant